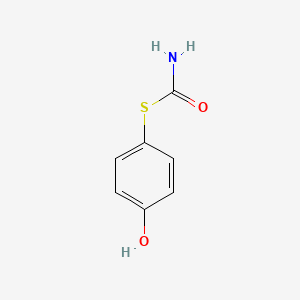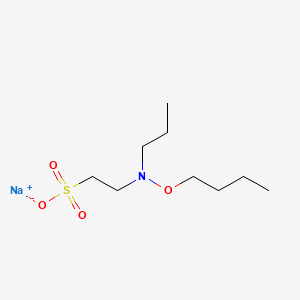silane CAS No. 65514-08-1](/img/structure/B14484229.png)
[(Deca-3,4-dien-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Deca-3,4-dien-2-yl)oxysilane is an organosilicon compound with the chemical formula C13H26OSi This compound is characterized by the presence of a silane group bonded to a deca-3,4-dien-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Deca-3,4-dien-2-yl)oxysilane typically involves the reaction of deca-3,4-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Deca-3,4-dien-2-ol+Trimethylchlorosilane→(Deca-3,4-dien-2-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of (Deca-3,4-dien-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(Deca-3,4-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
(Deca-3,4-dien-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Deca-3,4-dien-2-yl)oxysilane involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in its applications in material science and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Uniqueness
(Deca-3,4-dien-2-yl)oxysilane is unique due to the presence of the deca-3,4-dien-2-yloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and stability.
Properties
CAS No. |
65514-08-1 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
InChI |
InChI=1S/C13H26OSi/c1-6-7-8-9-10-11-12-13(2)14-15(3,4)5/h10,12-13H,6-9H2,1-5H3 |
InChI Key |
VXHGQOGXBQZOLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C=CC(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


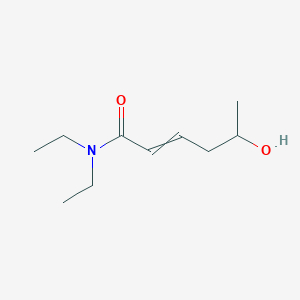
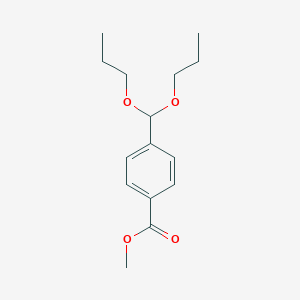
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
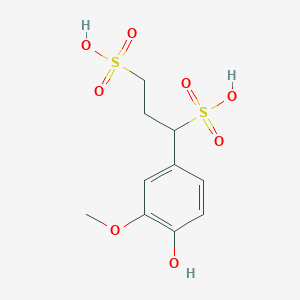

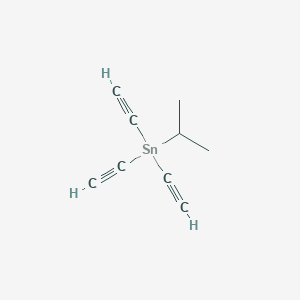
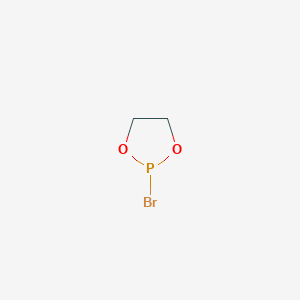
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
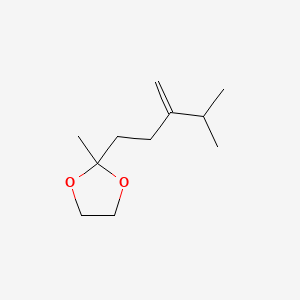
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)

